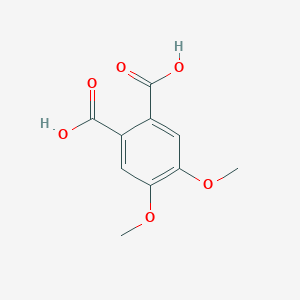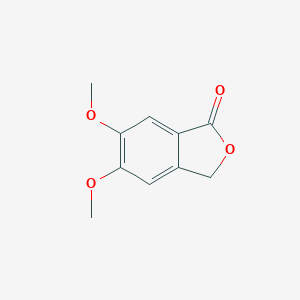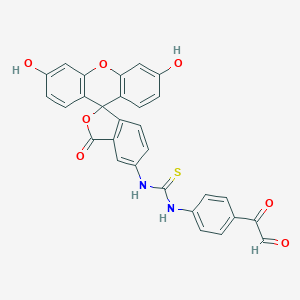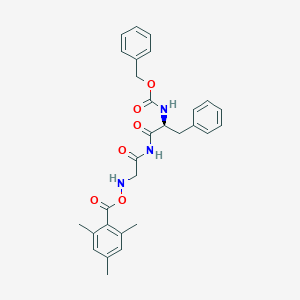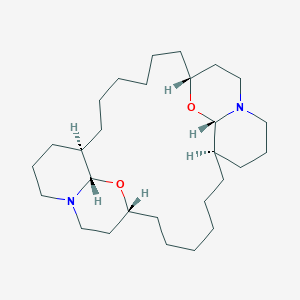
(+)-Xestospongin A
描述
(+)-Xestospongin A is a naturally occurring molecule that has been found to have significant potential in scientific research. This molecule is a potent inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors, which are important for intracellular calcium signaling. The purpose of
科研应用
Role in Inhibiting IP3-mediated Calcium Release
Blocking IP3-mediated Ca2+ Release : (+)-Xestospongin A, along with other xestospongins, has been identified as a potent blocker of IP3-mediated calcium release from endoplasmic reticulum vesicles. This property is crucial for understanding calcium signaling in neuronal and nonneuronal cells (Gafni et al., 1997).
Inhibition of Endoplasmic-Reticulum Ca(2+) Pumps : Research indicates that xestospongins, including (+)-Xestospongin A, not only inhibit IP3-induced calcium release but also block the endoplasmic-reticulum calcium pump, highlighting their dual inhibitory role in calcium signaling (De Smet et al., 1999).
Impact on Cellular Functions
Inhibition of SERCA at Synapses : Studies show that (+)-Xestospongin A is a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, impacting calcium dynamics at synapses and influencing neurotransmission (Castonguay & Robitaille, 2002).
Impact on ER Calcium Store : The compound has been observed to empty the ER calcium store without inhibiting inositol 1,4,5-trisphosphate (InsP3)-induced calcium release in certain neuron types, indicating a selective effect on calcium signaling pathways (Solovyova et al., 2002).
Synthesis and Structural Analysis
- Synthesis and Structural Insights : The synthesis of (+)-Xestospongin A and its epimers has been achieved, providing insights into the structural aspects of these compounds and their potential applications in biomedical research (Hoye et al., 1996).
Potential Therapeutic Applications
Differentiation of Leukemia Cells : Xestospongin C, a related compound, has been found to induce differentiation in leukemia cells, suggesting potential therapeutic applications in cancer treatment (Moon et al., 2013).
Alzheimer's Disease : Xestospongin C has shown neuroprotective effects in Alzheimer's disease models, suggesting that IP3R-mediated calcium disorder plays a crucial role in cognitive deficits and pathologies in Alzheimer's disease (Wang et al., 2019).
性质
IUPAC Name |
(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYOPBRFUUEHRC-NIVXRMQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]2CCN3CCC[C@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Xestospongin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



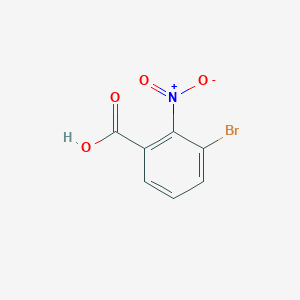
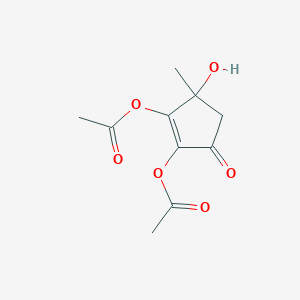

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)



